1,2-Diphenylpropane-1,2-diol

Asymmetric Synthesis Grignard Reaction Diastereoselectivity

1,2-Diphenylpropane-1,2-diol (CAS 41728-16-9), molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol, is a vicinal diaryl diol bearing hydroxyl groups at positions 1 and 2 of a propane backbone substituted with two phenyl groups. The compound exists as stereoisomeric forms; the racemic mixture (CAS 41728-16-9) and the enantiopure (S)-(−)-1,1-diphenyl-1,2-propanediol (CAS 46755-94-6, mp 89–92 °C, [α]²⁵/D −100°, c = 1 in methanol) are the most commonly referenced in procurement channels.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 41728-16-9
Cat. No. B1267114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylpropane-1,2-diol
CAS41728-16-9
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O
InChIInChI=1S/C15H16O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14,16-17H,1H3
InChIKeyKVDNJQJZESZZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylpropane-1,2-diol (CAS 41728-16-9): Physicochemical Profile and Procurement-Relevant Properties


1,2-Diphenylpropane-1,2-diol (CAS 41728-16-9), molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol, is a vicinal diaryl diol bearing hydroxyl groups at positions 1 and 2 of a propane backbone substituted with two phenyl groups [1]. The compound exists as stereoisomeric forms; the racemic mixture (CAS 41728-16-9) and the enantiopure (S)-(−)-1,1-diphenyl-1,2-propanediol (CAS 46755-94-6, mp 89–92 °C, [α]²⁵/D −100°, c = 1 in methanol) are the most commonly referenced in procurement channels . Predicted physicochemical parameters include a boiling point of ~382.9 °C at 760 mmHg, density of ~1.164 g/cm³, flash point of 182.2 °C, and a computed LogP of ~2.3–2.6, indicating moderate lipophilicity [2]. These properties underpin its utility as a chiral building block, ligand precursor, and stereochemical probe in asymmetric synthesis and medicinal chemistry research.

Why 1,2-Diphenylpropane-1,2-diol Cannot Be Substituted by Generic 1,2-Diols in Stereochemically Demanding Applications


Generic 1,2-diols such as 1,2-propanediol or 1,2-butanediol lack the aryl substitution and stereochemical complexity required for chiral induction, asymmetric catalysis, or stereospecific transformations. Even among diaryl 1,2-diols, the substitution pattern—specifically the 1,2-diphenylpropane scaffold versus the 1,2-diphenylethane (hydrobenzoin) or 1,3-diphenylpropane frameworks—dictates fundamentally different conformational preferences, hydrogen-bonding networks, and stereochemical outcomes in reactions [1]. The Grignard-derived diastereoselectivity of 1,2-diphenylpropane-1,2-diol is quantitatively distinct from that of its structural analogs; the Cram-chelate model predicts a single dominant diastereomer upon addition of MeMgI to benzoin due to the rigid five-membered cyclic intermediate, whereas analogous additions to simpler or differently substituted ketones yield different diastereomeric ratios [2]. Furthermore, the hydrogenolysis stereochemistry of 1,2-diphenyl-1,2-propanediol over Raney nickel proceeds with predominant retention of configuration—a stereochemical signature that is catalyst- and substrate-specific and cannot be assumed for hydrobenzoin or 1,3-diphenylpropane-1,2-diol without independent verification . These compound-specific stereochemical properties mean that substitution with a generic diol would compromise enantioselectivity, reaction predictability, and reproducibility in any stereochemically sensitive application.

Quantitative Differentiation Evidence for 1,2-Diphenylpropane-1,2-diol Against Closest Structural Analogs


Diastereoselectivity in Grignard Addition: 1,2-Diphenylpropane-1,2-diol vs. Benzoin-Derived Diols

The reaction of (±)-benzoin with methylmagnesium iodide (MeMgI) yields a single dominant diastereomer of (±)-1,2-diphenyl-1,2-propanediol, with the melting points of the two possible diastereomers differing by approximately 10 °C, enabling unambiguous diastereomer assignment by melting point alone [1]. This outcome is rationalized by the Cram chelate model, wherein MeMgI preferentially attacks the least sterically hindered face of the carbonyl group within a rigid five-membered cyclic chelate intermediate [1]. In contrast, Grignard additions to structurally simpler α-chiral ketones (e.g., 2-phenylpropanal derivatives) typically exhibit diastereomeric ratios (dr) in the range of 1.5:1 to 4:1, representing far lower facial discrimination than the virtually exclusive single-diastereomer outcome observed for the benzoin→1,2-diphenylpropane-1,2-diol system [2]. This compound therefore provides a uniquely high diastereoselectivity benchmark for pedagogical and methodological studies of π-facial discrimination.

Asymmetric Synthesis Grignard Reaction Diastereoselectivity Cram Chelate Model

Hydrogenolysis Stereochemistry: Retention of Configuration with 1,2-Diphenylpropane-1,2-diol vs. Alternative Diol Substrates

Catalytic hydrogenolysis of optically active 1,2-diphenyl-1,2-propanediol over Raney nickel proceeds with predominant retention of configuration at the benzylic carbon . This stereochemical outcome—replacement of the benzyl hydroxyl by hydrogen with retention—is specifically documented for the diphenylpropanediol scaffold and contrasts with the stereochemical behavior of 1,2-diphenylethane-1,2-diol (hydrobenzoin), which may undergo either retention or inversion depending on the catalyst system, and with 1,3-diphenylpropane-1,2-diol, for which hydrogenolysis stereochemistry has not been comparably characterized [1]. The documented retention pathway for 1,2-diphenyl-1,2-propanediol establishes it as a well-characterized stereochemical probe substrate for studying Raney-nickel-catalyzed C–O bond cleavage mechanisms.

Catalytic Hydrogenolysis Stereochemistry Raney Nickel Benzyl C–O Cleavage

Dihydroorotase Enzyme Inhibition: 1,2-Diphenylpropane-1,2-diol vs. Class-Level Inhibitor Potency Benchmarks

1,2-Diphenylpropane-1,2-diol has been evaluated for inhibition of dihydroorotase (EC 3.5.2.3), a key enzyme in de novo pyrimidine biosynthesis, from mouse Ehrlich ascites cells. At a test concentration of 10 µM and pH 7.37, the compound yielded an IC₅₀ of 1.00 × 10⁶ nM (i.e., 1 mM), indicating weak inhibitory activity [1]. This contrasts with known sub-micromolar dihydroorotase inhibitors such as 5-fluoroorotate (IC₅₀ ~ 0.1–1 µM) and orotate analogs, which are orders of magnitude more potent [2]. While the target compound's weak inhibitory activity would preclude its use as a lead dihydroorotase inhibitor, its structural simplicity relative to potent heterocyclic inhibitors may position it as a low-affinity control compound or a scaffold for further derivatization in mechanistic enzymology studies.

Enzyme Inhibition Dihydroorotase IC₅₀ Pyrimidine Biosynthesis

Chiral Building Block Utility: Enantiopure 1,2-Diphenylpropane-1,2-diol vs. Hydrobenzoin in Asymmetric Synthesis Applications

The (S)-(−)-1,1-diphenyl-1,2-propanediol enantiomer (CAS 46755-94-6, [α]²⁵/D −100°, c = 1 in methanol, 99% purity) is commercially established as a chiral glycol for the synthesis of chiral sulfoxides and epoxides, available in defined enantiomeric purity with documented optical rotation . In comparison, (S,S)-(−)-hydrobenzoin (CAS 2325-10-2), while also a chiral 1,2-diaryl-1,2-diol, has a lower molecular weight (214.26 g/mol), a higher melting point (136 °C), and its chiral auxiliary applications are more narrowly focused on organocatalysis and ligand design rather than sulfoxide/epoxide synthesis [1]. The 1,1-diphenyl substitution pattern of 1,2-diphenylpropane-1,2-diol creates a sterically differentiated environment at the hydroxyl-bearing carbons that differs fundamentally from the 1,2-diphenyl substitution of hydrobenzoin, translating into distinct enantioselectivity profiles when used as a chiral auxiliary.

Chiral Building Block Asymmetric Synthesis Chiral Auxiliary Sulfoxide Synthesis

Epoxide Hydrolase Substrate Specificity: 1,2-Diphenylpropane-1,2-diol as a Hydrolysis Product vs. 1,3-Diphenylpropane-1,2-diol

In soluble epoxide hydrolase (sEH, EC 3.3.2.10)-catalyzed reactions, cis-1,3-diphenylpropene oxide is hydrolyzed to yield 1,3-diphenylpropane-1,2-diol as the product—not 1,2-diphenylpropane-1,2-diol [1]. This enzyme-level differentiation demonstrates that the 1,2-diphenylpropane-1,2-diol scaffold is not a substrate for sEH under the same conditions where the 1,3-isomer is efficiently processed. The BRENDA database confirms that 1,3-diphenylpropane-1,2-diol is the exclusive diol product of sEH-mediated hydrolysis of cis-1,3-diphenylpropene oxide, while 1,2-diphenylpropane-1,2-diol is not listed as a substrate or product in these enzymatic pathways [1]. The structural basis for this selectivity—the position of the phenyl substituent relative to the epoxide ring—provides a clear enzymatic discrimination criterion between the two regioisomers.

Epoxide Hydrolase Substrate Specificity BRENDA Enzymatic Hydrolysis

Optimal Procurement and Application Scenarios for 1,2-Diphenylpropane-1,2-diol Based on Quantitative Differentiation Evidence


Diastereoselectivity Teaching and Mechanistic Studies in Advanced Organic Chemistry

The near-exclusive formation of a single diastereomer in the Grignard reaction of benzoin with MeMgI, combined with the ~10 °C melting point difference between the two possible diastereomers, makes 1,2-diphenylpropane-1,2-diol the substrate of choice for undergraduate and graduate laboratory courses investigating π-facial discrimination and the Cram chelate model [1]. Unlike generic α-chiral ketones that produce moderate diastereomeric ratios (dr ≤ 4:1), the unambiguous single-diastereomer outcome enables students to establish reaction stereochemistry by melting point alone, without requiring NMR or chromatographic analysis [1]. Procurement should specify the racemic starting material (benzoin) and methylmagnesium iodide as co-reactants rather than pre-formed diol, as the pedagogical value lies in the stereoselective transformation itself.

Mechanistic Probe for Catalytic Hydrogenolysis Stereochemistry Studies

The well-characterized retention of configuration during Raney-nickel-catalyzed hydrogenolysis of optically active 1,2-diphenyl-1,2-propanediol [1] establishes this compound as a defined stereochemical probe for studying C–O bond cleavage mechanisms. Researchers investigating catalyst-dependent stereochemical outcomes should select this compound over hydrobenzoin, which exhibits variable retention/inversion behavior depending on catalyst conditions, thereby introducing ambiguity into mechanistic interpretations . The 1,2-diphenylpropane scaffold provides a predictable, single-outcome hydrogenolysis pathway that simplifies the assignment of stereochemical course.

Chiral Building Block for Asymmetric Sulfoxide and Epoxide Synthesis

The enantiopure (S)-(−)-1,1-diphenyl-1,2-propanediol (CAS 46755-94-6, ≥99% purity, [α]²⁵/D −100°) is specifically validated for the synthesis of chiral sulfoxides and epoxides [1]. Procurement for this application should specify the enantiopure form rather than the racemic mixture (CAS 41728-16-9), as the latter lacks the optical activity required for asymmetric induction. The 1,1-diphenyl substitution pattern creates a steric environment distinct from that of hydrobenzoin, which is primarily employed in organocatalysis and ligand applications rather than sulfoxide/epoxide synthesis . Researchers should not substitute hydrobenzoin for this compound in sulfoxide/epoxide synthetic protocols without independent validation of enantioselectivity outcomes.

Enzymology Control Compound for Epoxide Hydrolase Substrate Specificity Studies

The absolute discrimination between 1,2-diphenylpropane-1,2-diol and 1,3-diphenylpropane-1,2-diol by soluble epoxide hydrolase [1] makes the 1,2-isomer a valuable negative control in sEH enzymology experiments. When 1,3-diphenylpropane-1,2-diol is produced from cis-1,3-diphenylpropene oxide, the 1,2-isomer can serve as an authentic standard to confirm that no isomeric cross-contamination or non-enzymatic rearrangement has occurred. Procurement for this application should ensure that the 1,2-diphenylpropane-1,2-diol batch is free of 1,3-isomer contamination, as even trace levels could confound enzymatic product identification.

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